molecular formula C14H16N4O3 B2665033 2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2034552-84-4

2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2665033
CAS No.: 2034552-84-4
M. Wt: 288.307
InChI Key: UTKRGOZDOXTIEF-UHFFFAOYSA-N
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Description

2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an ethoxy group and at the 5-position with a pyrrolidine-1-carbonyl moiety. The pyrrolidine ring is further functionalized with a 1,2,4-oxadiazole group at its 3-position. This structure combines multiple pharmacophoric elements:

  • Ethoxy group: Enhances lipophilicity and may influence metabolic stability.
  • Pyrrolidine-carbonyl linker: Introduces conformational flexibility and hydrogen-bonding capacity.
  • 1,2,4-Oxadiazole: A bioisostere for esters or amides, known for metabolic stability and hydrogen-bond acceptor properties .

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-20-12-4-3-10(7-15-12)14(19)18-6-5-11(8-18)13-16-9-21-17-13/h3-4,7,9,11H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKRGOZDOXTIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent . The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with several pharmacologically active molecules. A comparative analysis is presented below:

Table 1: Structural and Functional Comparison

Compound Name Pyridine Substituent Oxadiazole Substituent Biological Target Key Activity
Target Compound 2-ethoxy 3-(pyrrolidine-1-carbonyl) Under investigation Research-stage
3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide 2-(trifluoromethyl) 5-(3,4-dihydroxy-5-nitrophenyl) Catechol-O-methyltransferase (COMT) Inhibitor
PSN375963 4-pyridinyl 5-(4-butylcyclohexyl) GPCR/Ion Channels Antagonist
PSN632408 4-pyridinyl 5-(methoxy-piperidinecarboxylate ester) GPCR/Ion Channels Modulator
Key Observations

Substituent Effects on Bioactivity The 2-ethoxy group in the target compound contrasts with the 2-trifluoromethyl group in the COMT inhibitor . The ethoxy group may instead prioritize solubility over electronic effects. The oxadiazole in the COMT inhibitor is linked to a nitrophenyl group, which likely serves as a redox-active pharmacophore. In contrast, the target compound’s oxadiazole is tethered to a pyrrolidine-carbonyl system, favoring flexibility and hydrogen-bond donor/acceptor interactions .

Role of Linker and Conformation

  • The pyrrolidine-carbonyl linker in the target compound differs from the rigid butylcyclohexyl group in PSN375963 . This flexibility may allow adaptation to diverse binding pockets but could reduce selectivity compared to PSN375963’s bulky substituent.

Biological Target Implications While the COMT inhibitor and PSN compounds have well-defined targets (COMT and GPCRs, respectively), the target compound’s biological activity remains uncharacterized.

Biological Activity

2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an ethoxy group and a pyrrolidine moiety linked to an oxadiazole. The synthesis typically involves multi-step organic reactions, including cyclization methods to form the oxadiazole ring, followed by coupling reactions to attach the pyrrolidine and pyridine components.

Antimicrobial Properties

Research indicates that derivatives of pyridine and oxadiazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Antiviral Activity

Recent evaluations have suggested that this compound may possess antiviral properties. In vitro studies have indicated activity against viruses such as H5N1 and SARS-CoV-2. For example, related compounds demonstrated significant inhibition rates in plaque reduction assays, showcasing their potential as antiviral agents .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research on similar pyridine derivatives has revealed their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the oxadiazole moiety is often associated with enhanced cytotoxicity against cancer cell lines.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : Many heterocyclic compounds inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with cellular receptors involved in signal transduction pathways.
  • DNA Interaction : Some derivatives show the ability to intercalate into DNA, disrupting replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:

  • Substituent Positioning : The position of substituents on the pyridine and oxadiazole rings can significantly affect potency.
  • Functional Groups : Variations in functional groups (e.g., halogens, alkyl chains) can enhance solubility and bioavailability.

A detailed SAR analysis can be summarized in the following table:

Compound VariationBiological ActivityMechanism of Action
Base CompoundModerate AntimicrobialEnzyme inhibition
Fluorinated DerivativeHigh Antiviral ActivityReceptor modulation
Alkyl-substituted VariantEnhanced CytotoxicityDNA intercalation

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Antiviral Studies : A study evaluated a series of oxadiazole derivatives against H5N1 and SARS-CoV-2, revealing that certain modifications led to improved inhibitory concentrations (IC50 values) compared to standard antiviral drugs .
  • Anticancer Research : Another study focused on pyridine-based compounds showed promising results in reducing tumor growth in xenograft models, suggesting a potential pathway for further clinical development.

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